molecular formula C26H25ClN2O3 B1682983 Tolvaptan CAS No. 150683-30-0

Tolvaptan

Cat. No.: B1682983
CAS No.: 150683-30-0
M. Wt: 448.9 g/mol
InChI Key: GYHCTFXIZSNGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolvaptan (CAS: 150683-30-0) is a selective, orally active antagonist of the arginine vasopressin (AVP) V2 receptor. It inhibits AVP-induced water reabsorption in renal collecting ducts, promoting electrolyte-free aquaresis (excretion of free water) without significant effects on sodium or potassium excretion . Approved for hyponatremia and autosomal dominant polycystic kidney disease (ADPKD), this compound’s pharmacological profile includes high receptor selectivity (V2/V1a ratio = 29 in humans) and dose-dependent aquaresis in preclinical models . Clinical trials demonstrate its efficacy in improving serum sodium levels in heart failure (HF) and slowing renal function decline in ADPKD .

Scientific Research Applications

Therapeutic Applications

1. Treatment of Hyponatremia

Tolvaptan is indicated for the management of clinically significant hypervolemic and euvolemic hyponatremia. It promotes aquaresis, leading to increased urine output without significant electrolyte loss. Clinical studies have demonstrated its efficacy in improving serum sodium levels in patients with conditions such as heart failure and liver cirrhosis. For instance, a study showed that this compound effectively reduced mortality in acute models of severe hyponatremia in animal studies, suggesting potential benefits in human applications as well .

2. Management of Autosomal Dominant Polycystic Kidney Disease (ADPKD)

This compound has been pivotal in changing the treatment landscape for ADPKD. The TEMPO 3:4 trial demonstrated that this compound significantly reduced total kidney volume (TKV) growth and preserved kidney function in patients with rapidly progressive disease. Over three years, patients treated with this compound experienced a 50% reduction in TKV growth and a 26% reduction in the decline of estimated glomerular filtration rate (eGFR) . This has established this compound as a standard care option for high-risk ADPKD patients across various jurisdictions.

Safety and Efficacy

1. Liver Safety Concerns

Despite its therapeutic benefits, this compound is associated with potential liver toxicity. In clinical trials, a higher incidence of elevated liver enzymes was observed among patients treated with this compound compared to placebo (4.4% vs. 1%) . The risk of significant drug-induced liver injury necessitates careful monitoring, especially during the initial months of therapy. However, recent studies indicate that with proper surveillance, the safety profile of this compound may be more favorable than initially believed .

2. Real-World Evidence

Real-world studies have corroborated findings from randomized controlled trials, demonstrating that this compound is effective in routine clinical practice. A retrospective analysis indicated that patients receiving this compound maintained improved kidney function and reduced TKV growth over extended periods . Furthermore, case reports highlight its safety even during concurrent illnesses such as COVID-19, provided appropriate management strategies are employed .

Case Studies

Case Report: this compound Therapy During COVID-19

A notable case involved a 51-year-old male with ADPKD on this compound therapy who contracted SARS-CoV-2. The patient was advised to discontinue this compound upon symptom onset, which prevented potential hepatotoxicity associated with COVID-19 complications. This case underscores the importance of patient education regarding medication management during acute illnesses .

Summary Tables

Application Indication Efficacy Safety Concerns
HyponatremiaHypervolemic & euvolemic hyponatremiaEffective in raising serum sodium levelsRisk of liver enzyme elevation
Autosomal Dominant Polycystic Kidney DiseaseSlowing progression of kidney diseaseReduces TKV growth by ~50%, preserves eGFRPotential for drug-induced liver injury

Comparison with Similar Compounds

Receptor Selectivity and Mechanism

Tolvaptan distinguishes itself from other AVP antagonists through its V2 selectivity (Table 1):

  • Conivaptan: A dual V1a/V2 receptor antagonist (IV-only), used for hyponatremia.
  • OPC-31260 : A less potent V2 antagonist (Ki = 9.42 nM vs. This compound’s 0.43 nM) with weaker aquaresis in preclinical models .
  • Loop diuretics (e.g., furosemide) : Promote sodium excretion via Na⁺/K⁺/Cl⁻ transporters, causing electrolyte imbalances, unlike this compound’s electrolyte-sparing action .

Table 1: Receptor Binding Affinities

Compound V2 Receptor Ki (nM) V1a Receptor Ki (nM) Selectivity (V2/V1a)
This compound 0.43 ± 0.06 12.3 ± 0.8 29
Conivaptan 1.33 ± 0.30* 325 ± 41* 0.004
OPC-31260 9.42 ± 0.90 Not reported Not applicable

*Rat-derived data .

Clinical Efficacy

Heart Failure (HF):

  • This compound increases serum sodium (MD = +2.99 mmol/L vs. placebo) and reduces body weight (MD = -0.81 kg) in HF patients with hyponatremia.
  • Conivaptan: Limited data in HF; primarily used for acute hyponatremia due to IV administration .
  • Thiazides/loop diuretics : Cause hypokalemia and hyponatremia, whereas this compound maintains electrolyte balance .

ADPKD:

  • This compound reduces annual eGFR decline by 1.2–1.5 mL/min/1.73 m² vs. standard care and slows total kidney volume growth (TEMPO 3:4 and REPRISE trials) . Benefits persist even in advanced CKD (eGFR < 25 mL/min/1.73 m²) .
  • No comparable V2 antagonists are approved for ADPKD.

Table 2: Efficacy in Key Indications

Indication This compound Effect Comparator (Placebo/Standard Care)
Hyponatremia (HF) Serum sodium ↑ 2.99 mmol/L No significant change
ADPKD eGFR decline slowed by 35% Faster decline (e.g., -3.8 mL/year)
Fluid Overload Urine output ↑ 50% (vs. baseline) Less sustained diuresis

Pharmacokinetics and Stability

  • This compound : Oral bioavailability, metabolized by CYP3A4. Stable under acidic/neutral conditions but degrades under oxidation (4.42% degradation with H₂O₂) and heat (5.42% at elevated temperatures) .
  • Conivaptan : IV-only, shorter half-life (5–9 hours) .
  • Chemical Stability : this compound impurities remain stable at 2–8°C for 48 hours, validated via RP-HPLC/PDA methods .

Drug Interactions

  • This compound interacts with BCRP, OATP1B1, and OAT3 transporters , but regulatory guidelines may underestimate these interactions .
  • Concomitant use with CYP3A4 inhibitors (e.g., ketoconazole) increases this compound exposure .

Biological Activity

Tolvaptan is a selective vasopressin V2 receptor antagonist primarily used in the treatment of autosomal dominant polycystic kidney disease (ADPKD) and other conditions associated with fluid overload. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic effects, and associated clinical findings.

This compound functions by competitively inhibiting the vasopressin V2 receptors located in the renal collecting ducts. This inhibition leads to:

  • Increased Urine Output : By blocking the reabsorption of water, this compound promotes diuresis, effectively reducing urine osmolality and increasing serum sodium concentrations.
  • Renal Protection : It has been shown to delay the progression of renal disease in models of polycystic kidney disease, contributing to improved renal function and reduced cyst growth .

Clinical Efficacy

The clinical efficacy of this compound has been demonstrated in several studies:

  • TEMPO 3:4 Trial : This pivotal trial showed that this compound significantly slowed the increase in total kidney volume and preserved renal function over three years compared to placebo. The estimated glomerular filtration rate (eGFR) was better maintained in the this compound group .
  • Oxidative Stress Reduction : Recent studies have indicated that treatment with this compound is associated with reduced oxidative stress markers in ADPKD patients. For instance, a study reported that mononuclear protein expression related to oxidative stress was significantly lower in this compound-treated patients compared to untreated ones .

Table 1: Summary of Key Studies on this compound

StudyPopulationFindings
TEMPO 3:4ADPKD patientsSlowed progression of kidney volume increase; maintained eGFR compared to placebo
Oxidative Stress StudyADPKD patients (n=30)Reduced levels of oxidative stress markers (p22phox, MYPT-1) with increased HO-1 levels
Liver Safety StudyADPKD patientsNoted elevations in liver enzymes; 4.4% vs. 1.0% for ALT >3 times ULN in this compound vs. placebo

Safety Profile

While this compound is effective, it is also associated with potential adverse effects:

  • Liver Toxicity : The TEMPO 3:4 trial noted a higher incidence of liver enzyme elevations in patients receiving this compound compared to placebo. Monitoring liver function is essential during treatment due to risks of severe drug-induced liver injury .
  • Electrolyte Imbalance : As a diuretic, it can lead to electrolyte disturbances, particularly hyponatremia if not properly managed.

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic properties of Tolvaptan that influence its dosing regimen in clinical trials?

this compound exhibits stereospecific pharmacokinetics, with the S-(-) enantiomer predominant at steady state (ratio ~3:1 vs. R-(+)). It reaches peak plasma concentrations within 2–4 hours post-dose, has high plasma protein binding (99%), and is metabolized primarily via CYP3A. Its non-renal elimination and autoinduction of hepatic enzymes (e.g., cytochrome b5) necessitate careful monitoring of drug-drug interactions and dose adjustments in long-term studies .

Q. How is this compound’s efficacy quantified in autosomal dominant polycystic kidney disease (ADPKD) trials?

Efficacy is measured through annualized total liver volume (TLV) growth rates and delayed progression to end-stage renal disease (ESRD). For example, the TEMPO trial showed a 6.5-year delay in ESRD onset and a 2.6-year increase in life expectancy with this compound. These outcomes require longitudinal imaging (e.g., MRI) and glomerular filtration rate (GFR) monitoring .

Advanced Research Questions

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s impact on polycystic liver disease (PLD) in ADPKD?

  • Cohort stratification : Divide patients into responders/non-responders based on adjusted TLV growth rates post-treatment.
  • Control groups : Compare pre- and post-Tolvaptan TLV changes within the same cohort and against non-Tolvaptan cohorts.
  • Outcome standardization : Use consistent imaging protocols and blinded radiologists to minimize variability .

Q. How can researchers reconcile contradictory safety data between randomized trials and real-world studies?

  • Trial limitations : RCTs like TEMPO may underreport liver toxicity due to strict exclusion criteria (e.g., advanced liver disease).
  • Real-world adjustments : Retrospective studies (e.g., Spanish cohort analyses) should account for comorbidities (e.g., malnutrition, alcoholism) and use adjusted growth rate models to isolate this compound’s effects .

Q. What statistical approaches optimize dose-response analysis in elderly heart failure patients receiving this compound?

  • Subgroup stratification : Use Cox regression models to compare outcomes (e.g., all-cause mortality) between 7.5 mg/day and 15 mg/day doses.
  • Covariate adjustment : Include variables like baseline renal function, age, and comorbidities to control for confounding .

Q. Data Contradictions and Analytical Frameworks

Q. How should researchers address discrepancies in this compound’s renal function preservation across ethnic cohorts?

  • Meta-analysis : Pool data from trials with matched inclusion criteria (e.g., eGFR thresholds) and adjust for genetic factors (e.g., PKD1/PKD2 mutations).
  • Sensitivity testing : Evaluate whether CYP3A polymorphisms explain variability in drug metabolism and efficacy .

Q. Methodological Tables

Table 1. Key Clinical Outcomes from this compound Studies

Study TypePopulationPrimary EndpointKey FindingsReference
RCT (TEMPO)Early ADPKDTLV growth rate, ESRD onset6.5-year delay in ESRD; 2.6-year life expectancy increase
RetrospectiveSpanish ADPKDSafety profileMedian treatment duration: 533 days; 82.1% increase in urine output
Dose-comparison RCTElderly CHFAll-cause mortality7.5 mg/day associated with lower cardiovascular mortality vs. 15 mg/day

Table 2. Common Methodological Pitfalls in this compound Research

PitfallMitigation StrategyExample Studies
Underpowered subgroup analysesPre-specify subgroups using genetic/biomarker data
Inconsistent toxicity monitoringStandardize liver enzyme assessments at fixed intervals

Q. Guidelines for Reproducibility

  • Experimental protocols : Detailed pharmacokinetic sampling schedules (e.g., 0, 2, 4, 8, 24 hours post-dose) must be included in supplementary materials .
  • Data sharing : Publish raw TLV measurements and dose-adjustment logs to enable meta-analyses .

Properties

IUPAC Name

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHCTFXIZSNGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048780
Record name Tolvaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tolvaptan is a vasopressin antagonist that blocks the binding of arginine vasopressin (AVP) at the V2 receptors of the distal portions of the nephron. Animal pharmacology studies indicated that tolvaptan should increase excretion of water without increasing excretion of electrolytes (aquaresis) and thus offer a means of correcting serum sodium concentration by inducing excretion of water without loss of serum electrolytes. Tolvaptan is about 29 times more selective for V2 receptors than for V1a receptors with virtually no binding to V1b receptors., Tolvaptan is a selective vasopressin V2-receptor antagonist with an affinity for the V2-receptor that is 1.8 times that of native arginine vasopressin (AVP). Tolvaptan affinity for the V2-receptor is 29 times greater than for the V1a-receptor. When taken orally, 15 to 60 mg doses of tolvaptan antagonize the effect of vasopressin and cause an increase in urine water excretion that results in an increase in free water clearance (aquaresis), a decrease in urine osmolality, and a resulting increase in serum sodium concentrations. Urinary excretion of sodium and potassium and plasma potassium concentrations are not significantly changed. Tolvaptan metabolites have no or weak antagonist activity for human V2-receptors compared with tolvaptan. Plasma concentrations of native AVP may increase (avg. 2-9 pg/mL) with tolvaptan administration.
Record name Tolvaptan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless prisms

CAS No.

150683-30-0
Record name Tolvaptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150683-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolvaptan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150683300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolvaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-{[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G72T1950
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tolvaptan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

225.9 °C
Record name Tolvaptan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

7-chloro-1-[2-methyl-4-(2-methyl benzoyl amino) benzoyl]-5 oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (6.5 gm.) was suspended in methanol (104 ml) & water (10.4 ml) and then added sodium borohydride (0.385 gm.) at 30° C. and the reaction mixture was stirred for 1 hr. To the reaction mixture was added hydrochloric acid (39 ml). Then the reaction mixture was stirred for 2 hours. The solid obtained was collected by filtration and dried to give 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methyl benzoyl amino) benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (5.8 gm.).
Name
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
0.385 g
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
104 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a preferred embodiment of the present invention, starting material 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino) benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine of Formula 2 is reduced using hydrogenating agent in a solvent mixture containing alcohol and water to obtain Tolvaptan of Formula 1.
[Compound]
Name
Formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

7-chloro-1-[2-methyl-4-(2-methyl benzoyl amino) benzoyl]-5 oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (2 gm) was suspended in methanol (48 ml) & water (12 ml) and then added sodium borohydride (0.236 gm.) at 25° C. and the reaction mixture was stirred for 1hr. To the reaction mixture was added water (12 ml) and stirred for 2 hours at 25-30° C. The solid obtained was collected by filtration and dried to give 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino) benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (1.70 gm).
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0.236 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
48 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolvaptan
Reactant of Route 2
Reactant of Route 2
Tolvaptan
Reactant of Route 3
Reactant of Route 3
Tolvaptan
Reactant of Route 4
Tolvaptan
Reactant of Route 5
Reactant of Route 5
Tolvaptan
Reactant of Route 6
Tolvaptan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.